1-Phenylethylamine

Catalog No.
S571396
CAS No.
618-36-0
M.F
C8H11N
M. Wt
121.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenylethylamine

CAS Number

618-36-0

Product Name

1-Phenylethylamine

IUPAC Name

1-phenylethanamine

Molecular Formula

C8H11N

Molecular Weight

121.18 g/mol

InChI

InChI=1S/C8H11N/c1-7(9)8-5-3-2-4-6-8/h2-7H,9H2,1H3

InChI Key

RQEUFEKYXDPUSK-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)N

Solubility

SOL IN MOST ORG SOLVENTS & HYDROCARBONS
42 mg/L at 20 °C

Synonyms

α-Methylbenzenemethanamine; (±)-α-Methylbenzenemethanamine; (±)-α-Methylbenzylamine; (1-Aminoethyl)benzene; (R,S)-α Methylbenzylamine; (RS)-1-Phenylethylamine; (RS)-α-Methylbenzylamine; (±)-1-Amino-1-phenylethane; (±)-1-Phenethylamine; (±)-1-Phenyle

Canonical SMILES

CC(C1=CC=CC=C1)N
  • Endogenous presence: 1-PEA is found naturally in the human body as a trace amine and metabolite of the amino acid L-phenylalanine .
  • Structural resemblance: Its structure shares similarities with neurotransmitters like dopamine and amphetamine, influencing researchers to explore its potential roles in the nervous system .

Neuroscience and Neuropharmacology

  • Potential modulator: Studies investigate the potential of 1-PEA to modulate brain functions related to mood, cognition, and reward seeking . However, these investigations are primarily preclinical, and further research is needed to understand its precise mechanisms and potential therapeutic applications in humans.
  • Comparison with other neurotransmitters: 1-PEA's interaction with neurotransmitter systems like dopamine and norepinephrine is under investigation. Research explores its potential influence on various neurological functions, including learning, memory, and motivation .

Organic Chemistry and Synthesis

  • Chiral auxiliary: 1-PEA's availability in both right-handed (R) and left-handed (S) forms makes it a valuable tool in organic chemistry. Researchers utilize it as a chiral auxiliary or inducer in the synthesis of other chiral molecules, including pharmaceuticals and natural products . This application contributes to the development of new drugs and other complex molecules.

1-Phenylethylamine is an organic compound with the chemical formula C₈H₁₁N. It is classified as a primary amine, characterized by the presence of an amino group attached to a phenethyl group (C₆H₅CH(CH₃)NH₂). This compound appears as a colorless liquid and is known for its relatively basic nature, forming stable ammonium salts and imines. It is often utilized in chiral resolutions due to its unique stereochemical properties .

Typical of primary amines, including:

  • Reductive Amination: It can be synthesized from acetophenone through reductive amination, where acetophenone reacts with ammonia and hydrogen to yield 1-phenylethylamine and water .
  • Leuckart Reaction: This method involves the reaction of ammonium formate with a suitable carbonyl compound, producing 1-phenylethylamine as a product .
  • Formation of Imines: 1-Phenylethylamine can condense with carbonyl compounds to form imines, commonly referred to as Schiff bases, which are significant in organic synthesis .

1-Phenylethylamine exhibits biological activity primarily as a monoaminergic activity enhancer. It influences the release of neurotransmitters such as serotonin, norepinephrine, and dopamine. Its effects are observed at lower concentrations than those required for catecholamine release. The compound may act through the trace amine-associated receptor 1 (TAAR1), enhancing neurotransmitter action potential-mediated release . Additionally, it is metabolized in humans to produce β-phenylacetic acid, which is its primary urinary metabolite .

There are several methods for synthesizing 1-phenylethylamine:

  • Reductive Amination: As mentioned earlier, this involves the reaction of acetophenone with ammonia and hydrogen.
  • Leuckart Reaction: Utilizing ammonium formate for transformation into 1-phenylethylamine.
  • Chiral Resolution: The compound can be resolved using L-malic acid to separate its enantiomers, facilitating its use in asymmetric synthesis .

1-Phenylethylamine has various applications in multiple fields:

  • Chiral Auxiliaries: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the resolution of racemates .
  • Pharmaceuticals: The compound is used in synthesizing various pharmaceuticals and has potential applications in treating mood disorders due to its influence on neurotransmitter systems.
  • Chemical Research: It plays a role in synthetic organic chemistry for developing more complex molecules and materials .

Research indicates that 1-phenylethylamine interacts with several biological pathways:

  • It enhances the release of monoamines like serotonin and dopamine, suggesting potential implications for mood regulation and cognitive functions.
  • Studies have shown that it binds to copper ions, indicating possible roles in biochemical processes involving metal ions .

Several compounds share structural similarities with 1-phenylethylamine. Here are some notable examples:

Compound NameStructureUnique Features
PhenethylamineC₆H₅CH₂CH₂NH₂Basic structure; precursor to several drugs.
N-MethylphenethylamineC₆H₅CH(CH₃)NH(CH₃)₂Methylated derivative; more potent effects.
BenzylamineC₆H₅CH₂NH₂Lacks ethyl group; used in various syntheses.
AmphetamineC₆H₅CH(CH₃)NH(CH₂)₂Stimulant properties; used medically.
TyramineC₆H₄(OH)CH₂CH₂NH₂Naturally occurring; involved in neurotransmission.

Uniqueness of 1-Phenylethylamine

What sets 1-phenylethylamine apart from these similar compounds is its specific role as a chiral auxiliary in asymmetric synthesis and its unique biological activity profile that enhances monoaminergic neurotransmission without significant stimulant effects at lower concentrations. Its ability to form stable salts and imines also makes it particularly useful in organic synthesis compared to other amines.

Reductive Amination Pathways

From Acetophenone

The reductive amination of acetophenone represents a fundamental approach for the synthesis of 1-phenylethylamine [4]. This methodology involves the condensation of acetophenone with ammonia to form an intermediate imine, followed by reduction to yield the desired amine product [4]. The reaction proceeds through nucleophilic attack of ammonia on the carbonyl carbon of acetophenone, forming a hemiaminal intermediate that subsequently loses water to generate the imine [4].

Research has demonstrated that ruthenium-based catalysts generated in situ from ruthenium trichloride triphenylphosphine and alpha-amino substituted benzimidazole derivatives effectively promote this transformation [7]. The catalyst system shows enhanced activity when bulkier substituents and phenyl groups are present on the ligand structure [7]. The reaction utilizes ammonium formate as both the hydrogen and amine source, providing a convenient one-pot methodology [7].

Temperature optimization studies have revealed that reductive amination of acetophenone proceeds more rapidly at 85 degrees Celsius, while hydrogen transfer to alpha-phenylethanol becomes the dominant reaction pathway at 125 degrees Celsius [7]. This temperature-dependent selectivity requires careful control to maximize 1-phenylethylamine formation while minimizing alcohol byproduct formation [7].

Selective Reduction Mechanisms

The selective reduction mechanisms in reductive amination involve careful control of reaction conditions to favor imine reduction over competing pathways [4]. The reduction step typically employs sodium borohydride or catalytic hydrogenation systems, with each approach offering distinct selectivity profiles [4]. Direct reductive amination combines the carbonyl compound, amine, and reducing agent in a single reaction vessel, allowing for sequential imine formation and reduction without isolation of intermediates [4].

The mechanism proceeds through initial formation of a hemiaminal species, followed by reversible water elimination to generate the imine intermediate [4]. The equilibrium between aldehyde or ketone and imine is shifted toward imine formation through dehydration conditions [4]. Subsequent reduction of the imine intermediate with appropriate reducing agents produces the desired amine product [4].

Cobalt-catalyzed systems have emerged as effective alternatives for primary amine synthesis via reductive amination [16]. These nanostructured catalysts operate under mild conditions using hydrogen gas as the reducing agent and aqueous ammonia as the nitrogen source [16]. Optimization studies indicate that 32 percent aqueous ammonia concentration provides optimal yields by accelerating imine formation prior to the reduction step [16].

Catalyst Optimization

Catalyst optimization in reductive amination focuses on enhancing activity, selectivity, and operational convenience [16]. Cobalt-based catalyst systems with theoretical 3 weight percent metal loading have demonstrated excellent performance for 1-phenylethylamine synthesis from acetophenone [16]. The optimal reaction parameters include 3.5 milliliters of 32 percent aqueous ammonia, 10 bar hydrogen pressure, 50 degrees Celsius reaction temperature, and 1.5 mole percent cobalt loading [16].

Palladium-based dual-function nanoparticles have also shown promise for efficient reductive amination under mild conditions [3]. These systems combine electron and hydrogen atom transfer capabilities through unique catalyst combinations, enabling regioselective synthesis with complete linear selectivity [18]. The use of phenylphenothiazine and cyclohexanethiol as electron and hydrogen atom sources respectively allows for mild reaction conditions while maintaining high conversion rates [18].

Zinc Borohydride-Mediated Synthesis

Temperature Dependence on Yield

Zinc borohydride-mediated synthesis of 1-phenylethylamine from phenylacetamide demonstrates significant temperature dependence on reaction yield [2] [5]. Research has established that optimal reaction temperatures range from 90 to 96 degrees Celsius, with 93 degrees Celsius providing the highest yields [2] [5]. The reaction requires slow heating to reach the target temperature, followed by isothermal stirring for 3.5 to 4.5 hours [2] [5].

Temperature (°C)Yield (%)Reaction Time (hours)
85755.0
90824.5
93884.0
96854.0
100784.0

The temperature-dependent yield profile shows a clear optimum at 93 degrees Celsius, with decreased yields observed at both lower and higher temperatures [2] [5]. Lower temperatures result in incomplete conversion of starting materials, while higher temperatures promote undesired side reactions that reduce overall yield [2] [5].

Reaction Kinetics and Optimization

The reaction kinetics of zinc borohydride-mediated synthesis follow first-order behavior with respect to phenylacetamide concentration [2] [5]. Optimal reaction conditions employ 5 percent zinc borohydride in tetrahydrofuran solution, with a mass ratio of phenylacetamide to toluene of 10.8:70 grams to milliliters [2] [5]. The reaction mixture requires gentle heating to 93 degrees Celsius, followed by isothermal maintenance for 4 hours to achieve complete conversion [2] [5].

Workup procedures involve natural cooling to room temperature, followed by addition of 10 percent hydrochloric acid and filtration [2] [5]. The filtrate undergoes chloroform extraction twice, with each extraction using a volume ratio of 2.5:1 chloroform to toluene [2] [5]. Subsequent alkalization with 20 percent sodium hydroxide to pH 11-12 enables further chloroform extraction five times, using half the toluene volume for each extraction [2] [5].

The optimized methodology provides significant advantages over alternative reducing agents [2] [5]. Compared to sodium borohydride, which requires longer reaction times and larger quantities, zinc borohydride offers shorter reaction times and reduced reagent consumption [2] [5]. Iron powder reduction shows lower yields with incomplete raw material conversion, while lithium aluminum hydride, despite rapid reaction rates, is expensive and produces numerous side reactions [2] [5].

Leuckart Reaction Applications

The Leuckart reaction provides an alternative pathway for 1-phenylethylamine synthesis through reductive amination of acetophenone using ammonium formate or formamide [6]. This reaction, named after Rudolf Leuckart, converts aldehydes or ketones to amines using either ammonium formate or formamide as both nitrogen donor and reducing agent [6]. The reaction requires elevated temperatures, typically between 120 and 130 degrees Celsius, with formamide variants requiring temperatures greater than 165 degrees Celsius [6].

The reaction mechanism with ammonium formate involves initial equilibrium between ammonium formate and its constituent ammonia and formic acid components [6]. Nucleophilic attack by ammonia on the acetophenone carbonyl generates an iminium ion intermediate, which undergoes reduction by formate to yield the desired 1-phenylethylamine product with concurrent carbon dioxide formation [6].

When formamide serves as the reagent, the mechanism involves nucleophilic attack on the carbonyl carbon followed by protonation of the oxygen atom through hydrogen abstraction from the nitrogen [6]. This generates an intermediate that subsequently undergoes reduction to form the amine product [6]. The formamide variant typically produces lower yields compared to ammonium formate but can be improved through large excess amounts or addition of catalysts such as ammonium sulfate and magnesium chloride [6].

Chemoenzymatic Synthesis Approaches

Two-Step One-Pot Transformations

Chemoenzymatic two-step one-pot transformations represent advanced synthetic methodologies that combine chemical and enzymatic catalysis for 1-phenylethylamine synthesis [3] [8]. These approaches integrate initial chemical oxidation steps with subsequent enzymatic reductive amination to achieve high enantioselectivity and conversion rates [3] [8]. The methodology capitalizes on the complementary strengths of chemical and biological catalysts while overcoming individual limitations through strategic compartmentalization [3] [8].

The two-step process requires careful catalyst separation to prevent mutual inhibition between incompatible catalytic systems [3] [8]. Polydimethylsiloxane membranes have proven effective for separating chemical and enzymatic catalysts while maintaining reaction efficiency [3] [8]. This separation strategy enables quantitative conversion with excellent enantiomeric excess of the corresponding amine product [3] [8].

Research has demonstrated that imine reductases provide superior selectivity for chiral amine reduction compared to traditional chemical reducing agents [4]. These biocatalysts operate under mild conditions and offer exceptional enantioselectivity, making them valuable components in asymmetric synthesis applications [4]. The integration of enzymatic steps with chemical transformations requires optimization of reaction conditions to accommodate both catalyst systems [4].

From Styrene via Wacker Oxidation

The synthesis of 1-phenylethylamine from styrene via Wacker oxidation represents an innovative chemoenzymatic approach that combines palladium-copper catalyzed oxidation with enzymatic reductive amination [3] [8] [10]. This methodology begins with Wacker oxidation of styrene to acetophenone using palladium-copper catalysts, followed by enzymatic reductive amination of the in situ formed ketone [3] [8] [10].

The process utilizes ammonia as the sole nitrogen source, simplifying the overall synthetic scheme [3] [8] [10]. The incompatible catalysts are separated using polydimethylsiloxane membranes, preventing catalyst deactivation while maintaining high conversion rates [3] [8] [10]. This separation strategy leads to quantitative conversion and excellent enantiomeric excess of the corresponding amine [3] [8] [10].

The overall one-pot process formally corresponds to asymmetric hydroamination of styrene with ammonia [3] [8] [10]. This transformation provides a direct route from readily available styrene to enantiomerically enriched 1-phenylethylamine without requiring isolation of intermediate products [3] [8] [10]. The methodology demonstrates the potential for combining organometallic chemistry with biocatalysis to achieve transformations that are challenging to accomplish using either approach individually [3] [8] [10].

Water-Based Reaction Systems

Water-based reaction systems for 1-phenylethylamine synthesis offer environmentally benign alternatives to traditional organic solvent methodologies [24]. These aqueous systems utilize the unique properties of water to enhance reaction selectivity and facilitate product isolation [24]. The use of water as a reaction medium requires specialized catalyst systems that maintain activity and selectivity under aqueous conditions [24].

Phenylethylamine synthesis in water-based systems has been achieved through reductive methods that convert benzyl cyanide using hydrogen over Raney nickel catalysts [24]. This approach provides a water-soluble pathway that eliminates the need for organic solvents while maintaining high conversion efficiency [24]. The water-soluble nature of phenylethylamine facilitates product recovery and purification through conventional aqueous workup procedures [24].

The development of water-compatible catalyst systems has enabled broader application of aqueous synthetic methodologies [24]. These systems often incorporate surfactants or phase-transfer catalysts to enhance substrate solubility and reaction rates in aqueous media [24]. The environmental benefits of water-based systems include reduced organic waste generation and simplified separation processes [24].

Racemization Methodologies

Sodium Amide Pathways

Sodium amide pathways for racemization of optically active 1-phenylethylamine derivatives involve base-catalyzed hydrogen abstraction at the chiral center [12]. These methodologies convert enantiomerically pure 1-phenylethylamine derivatives to racemic mixtures through formation of carbanion intermediates [12]. The process typically requires formation of imine intermediates followed by treatment with alkaline metal tert-alkoxides in aprotic polar solvents [12].

The racemization process begins with condensation of optically active 1-phenylethylamine derivatives with aldehyde compounds to form optically active imine intermediates [12]. Subsequent treatment with alkaline metal tert-alkoxides such as sodium tert-butoxide or potassium tert-butoxide in aprotic polar solvents promotes racemization through base-catalyzed hydrogen exchange [12]. Final hydrolysis of the racemic imine regenerates the racemized 1-phenylethylamine derivative [12].

Optimal solvents for these transformations include dimethylformamide or dimethyl sulfoxide as aprotic polar solvents, often used in combination with aromatic hydrocarbon cosolvents [12]. The choice of alkaline metal tert-alkoxide significantly influences racemization efficiency, with sodium tert-butoxide and potassium tert-butoxide providing the most effective results [12].

Sodium Hydride Applications

Sodium hydride applications in 1-phenylethylamine racemization utilize the strong basicity of hydride to abstract protons at the chiral center [23]. Research has demonstrated that sodium hydride in combination with iodide additives provides enhanced racemization efficiency under controlled temperature conditions [23]. The reaction typically proceeds at 40 degrees Celsius in tetrahydrofuran solvent with sodium iodide as an activating additive [23].

The mechanism involves hydrogen abstraction by sodium hydride to generate a carbanion intermediate at the chiral center [23]. The resulting planar carbanion is prochiral, and subsequent proton recapture occurs without stereochemical preference, leading to racemic product formation [23]. The presence of iodide additives enhances the reaction rate through coordination effects that stabilize transition states [23].

AdditiveTemperature (°C)Time (hours)Racemization (%)
None4010<5
NaI (0.1 eq)402423
NaI (1.0 eq)401093
NaI (1.0 eq)85390
LiI (1.0 eq)85689

Physical Description

Solid

Color/Form

WATER-WHITE LIQ

XLogP3

1.2

Boiling Point

188.5 °C

Flash Point

175 °F (79 °C) OC

Vapor Density

4.2 (AIR= 1)

Density

0.9535 @ 20 °C/20 °C

LogP

1.49

Odor

MILD AMMONIACAL ODOR

Melting Point

-65 °C
<25°C

GHS Hazard Statements

Aggregated GHS information provided by 131 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (99.24%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (64.12%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.5 MM HG @ 20 °C

Pictograms

Irritant

Corrosive;Irritant

Other CAS

98-84-0
2627-86-3
3886-69-9
618-36-0

Wikipedia

DL-1-phenethylamine

Methods of Manufacturing

PREPARED BY REDUCTION OF ACETOPHENONE IN LIQUID AMMONIA: ROBINSON, SNYDER, ORG SYN COLL VOL III, 717 (1955).

General Manufacturing Information

Benzenemethanamine, .alpha.-methyl-, (.alpha.S)-: ACTIVE
Benzenemethanamine, .alpha.-methyl-, (.alpha.R)-: ACTIVE
Benzenemethanamine, .alpha.-methyl-: ACTIVE

Analytic Laboratory Methods

ANALYTE: AROMATIC AMINES; MATRIX: AIR; RANGE: 0.01-14 MG/SAMPLE; PROCEDURE: ADSORPTION ON SILICA GEL; ELUTION BY ETHANOL; GC ANALYSIS /AROMATIC AMINES/

Interactions

LINOLEIC ACID MIXED WITH ALPHA-METHYL BENZYLAMINE IN A 1:1 MOLAR RATIO & FED TO RATS, ON A HIGH CHOLESTEROL DIET, @ 0.2% OF THE DIET HAD NO EFFECT ON PLASMA & LIVER LIPID LEVELS.

Dates

Modify: 2023-08-15

Match-mismatch effects in two-fold transfer of chirality within a Möbius metallo-receptor

Bernard Boitrel, Stéphane Le Gac
PMID: 32657288   DOI: 10.1039/d0cc03877f

Abstract

Two-fold transfer of chirality has been investigated in a Möbius Zn(ii) hexaphyrin metallo-receptor able to bind simultaneously two different chiral molecules. Match/mismatch effects influence the dynamic stereoselective twisting of the π-system, and allow tuning of the induced chiroptical activity. Such allosteric control is attractive for building chirality sensing systems.


Kinetic Analysis of R-Selective ω-Transaminases for Determination of Intrinsic Kinetic Parameters and Computational Modeling of Kinetic Resolution of Chiral Amine

Sang-Woo Han, Jong-Shik Shin
PMID: 31997135   DOI: 10.1007/s12010-020-03240-x

Abstract

Reliable kinetic parameters of enzymes are of paramount importance for a precise understanding of catalytic performance, which is essential for enzyme engineering and process optimization. Here, we developed a simple and convenient method to determine intrinsic kinetic parameters of R-selective ω-transaminases (ω-TAs) with a minimal set of kinetic data. Using (R)-α-methylbenzylamine ((R)-α-MBA) and pyruvate as a substrate pair, two R-selective ω-TAs from Arthrobacter sp. and Aspergillus fumigatus were subjected to kinetic measurements. In contrast to S-selective ω-TAs, both R-selective ω-TAs were observed to be devoid of substrate inhibition by pyruvate. Double reciprocal plot analysis was carried out with two sets of kinetic data obtained at varying concentrations of (R)-α-MBA under a fixed concentration of pyruvate and vice versa, leading to the determination of three intrinsic kinetic parameters, i.e., one k
and two K
values, using three regression constants. The validity of the kinetic parameters was verified by a self-consistency test using a regression constant left out in the kinetic parameter determination, showing that deviations of calculated regression constants from the experimental ones were less than 15%. Because the kinetic parameters for (R)-α-MBA and pyruvate are not apparent but intrinsic, a cosubstrate substitution method enabled rapid determination of intrinsic parameters for a new substrate pair using just one set of kinetic data. Eventually, computational modeling of kinetic resolution of rac-α-MBA was carried out and showed a good agreement with experimental reaction progresses.


Expanding the Activity Profile of Pyrido[1,2-

Alexandra Probst, Kelly Chisanga, Godwin Akpeko Dziwornu, Cécile Haeberli, Jennifer Keiser, Kelly Chibale
PMID: 32786285   DOI: 10.1021/acsinfecdis.0c00278

Abstract

Praziquantel is the only widely available drug to treat schistosomiasis. With very few candidates currently in the drug development pipeline, there is an urgent need to discover and develop novel antischistosomal drugs. In this regard, the pyrido[1,2-
]benzimidazole (PBI) scaffold has emerged as a promising chemotype in hit-to-lead efforts. Here, we report a novel series of antischistosomal PBIs with potent
activity (IC
values of 0.08-1.43 μM) against
newly transformed schistosomula and adult worms. Moreover, the current PBIs demonstrated good hepatic microsomal stability (>70% of drug remaining after 30 min) and were nontoxic to the Chinese hamster ovarian and human liver HepG2 cells, though toxicity (selectivity index, SI < 10) against the rat L6 myoblast cell line was observed. The compounds showed a small therapeutic window but were efficacious
, exhibiting moderate to high worm burden reductions of 35.8-89.6% in
-infected mice.


Functional characterization of PLP fold type IV transaminase with a mixed type of activity from Haliangium ochraceum

Yulia S Zeifman, Konstantin M Boyko, Alena Yu Nikolaeva, Vladimir I Timofeev, Tatiana V Rakitina, Vladimir O Popov, Ekaterina Yu Bezsudnova
PMID: 30902765   DOI: 10.1016/j.bbapap.2019.03.005

Abstract

Pyridoxal-5'-phosphate (PLP)-dependent transaminases are industrially important enzymes catalyzing the stereoselective amination of ketones and keto acids. Transaminases of PLP fold type IV are characterized by (R)- or (S)-stereoselective transfer of amino groups, depending on the substrate profile of the enzyme. PLP fold type IV transaminases include branched-chain amino acid transaminases (BCATs), D-amino acid transaminases and (R)-amine:pyruvate transaminases. Recently, transaminases with a mixed type of activity were identified and characterized. Here, we report biochemical and structural characterization of a transaminase from myxobacterium Haliangium ochraceum (Hoch3033), which is active towards keto analogs of branched-chain amino acids (specific substrates for BCATs) and (R)-(+)-α-methylbenzylamine (specific substrate for (R)-amine:pyruvate transaminases). The enzyme is characterized by an alkaline pH optimum (pH 10.0-10.5) and a tolerance to high salt concentrations (up to 2 M NaCl). The structure of Hoch3033 was determined at 2.35 Å resolution. The overall fold of the enzyme was similar to those of known enzymes of PLP fold type IV. The mixed type of activity of Hoch3033 was implemented within the BCAT-like active site. However, in the active site of Hoch3033, we observed substitutions of specificity-determining residues that are important for substrate binding in canonical BCATs. We suggest that these changes result in the loss of activity towards α-ketoglutarate and increase the affinity towards (R)-(+)-α-methylbenzylamine. These results complement our knowledge of the catalytic diversity of transaminases and indicate the need for further research to understand the structural basis of substrate specificity in these enzymes.


Creation of (

Moritz Voss, Chao Xiang, Jérémy Esque, Alberto Nobili, Marian J Menke, Isabelle André, Matthias Höhne, Uwe T Bornscheuer
PMID: 31990173   DOI: 10.1021/acschembio.9b00888

Abstract

The enzymatic transamination of ketones into (
)-amines represents an important route for accessing a range of pharmaceuticals or building blocks. Although many publications have dealt with enzyme discovery, protein engineering, and the application of (
)-selective amine transaminases [(
)-ATA] in biocatalysis, little is known about the actual
role and how these enzymes have evolved from the ubiquitous α-amino acid transaminases (α-AATs). Here, we show the successful introduction of an (
)-transaminase activity in an α-amino acid aminotransferase with one to six amino acid substitutions in the enzyme's active site. Bioinformatic analysis combined with computational redesign of the d-amino acid aminotransferase (DATA) led to the identification of a sextuple variant having a specific activity of 326 milliunits mg
in the conversion of (
)-phenylethylamine and pyruvate to acetophenone and d-alanine. This value is similar to those of natural (
)-ATAs, which typically are in the range of 250 milliunits mg
. These results demonstrate that (
)-ATAs can evolve from α-AAT as shown here for the DATA scaffold.


Highly Productive and Enantioselective Enzyme Catalysis under Continuous Supported Liquid-Liquid Conditions Using a Hybrid Monolithic Bioreactor

Bernhard Sandig, Michael R Buchmeiser
PMID: 27650312   DOI: 10.1002/cssc.201600994

Abstract

Enzyme-containing ionic liquids (ILs) were immobilized in cellulose-2.5-acetate microbeads particles embedded in a porous monolithic polyurethane matrix. This bioreactor was used under continuous liquid-liquid conditions by dissolving the substrates in a nonpolar organic phase immiscible with the ILs, thereby creating a biphasic system. Lipases (candida antarctica lipase B, CALB, candida rugosa lipase, CRL) were used to catalyze the enantioselective transesterification of racemic (R,S)-1-phenylethanol with vinyl butyrate and vinyl acetate, the esterification of (+/-)-2-isopropyl-5-methylcyclohexanol with propionic anhydride and the amidation of (R,S)-1-phenylethylamine with ethyl methoxyacetate. With this unique setup, very high productivities, that is, turnover numbers (TONs) up to 5.1×10
and space-time yields (STYs) up to 28 g product L
h
, exceeding the corresponding values for batch-type reactions by a factor of 3100 and 40, respectively, were achieved while maintaining or even enhancing enantioselectivity compared to batch reactions via kinetic resolution. To our best knowledge, this is the first continuously operated bioreactor using supported liquid-liquid conditions that shows these features in the synthesis of chiral esters and amides.


Chiral Recognition Studies of α-(Nonafluoro-tert-butoxy)carboxylic Acids by NMR Spectroscopy

Anikó Nemes, Tamás Csóka, Szabolcs Béni, Viktor Farkas, József Rábai, Dénes Szabó
PMID: 26024423   DOI: 10.1021/acs.joc.5b00706

Abstract

Three chiral α-(nonafluoro-tert-butoxy)carboxylic acids (R)-1, (RS)-2, (R)-3 were synthesized to examine their application as chiral solvating agents with amines. As a model compound, first (S)- and/or (RS)-α-phenylethylamine was used, and their diastereomeric salts were investigated by (1)H and (19)F NMR and ECD spectroscopy. The NMR spectroscopic studies were carried out at room temperature using the slightly polar CDCl3 and apolar C6D6 as solvents in 5 mM and 54 mM concentrations. The difference of the chemical shifts (Δδ) in the diastereomeric complexes is comparable with other, well-known chiral derivatizing and solvating agents (e.g., Mosher's acid, Pirkle's alcohol). Diastereomeric salts of racemic acids (RS)-1 and (RS)-2 with biologically active amines (1R,2S)-ephedrine and (S)-dapoxetine were also investigated by (19)F NMR spectroscopy.


Looking Inside the Intramolecular C-H∙∙∙O Hydrogen Bond in Lactams Derived from α-Methylbenzylamine

Sandra Mejía, Julio M Hernández-Pérez, Jacinto Sandoval-Lira, Fernando Sartillo-Piscil
PMID: 28264508   DOI: 10.3390/molecules22030361

Abstract

Recently, strong evidence that supports the presence of an intramolecular C-H···O hydrogen bond in amides derived from the chiral auxiliary α-methylbenzylamine was disclosed. Due to the high importance of this chiral auxiliary in asymmetric synthesis, the inadvertent presence of this C-H···O interaction may lead to new interpretations upon stereochemical models in which this chiral auxiliary is present. Therefore, a series of lactams containing the chiral auxiliary α-methylbenzylamine (from three to eight-membered ring) were theoretically studied at the MP2/cc-pVDZ level of theory with the purpose of studying the origin and nature of the C-Hα···O interaction. NBO analysis revealed that rehybridization at C atom of the C-Hα bond (s-character at C is ~23%) and the subsequent bond polarization are the dominant effect over the orbital interaction energy
→σ*
(E(2) < 2 kcal/mol), causing an important shortening of the C-Hα bond distance and an increment in the positive charge in the Hα atom.


Mechanistic Studies of an Amine Oxidase Derived from d-Amino Acid Oxidase

Elizabeth E Trimmer, Udayanga S Wanninayake, Paul F Fitzpatrick
PMID: 28355481   DOI: 10.1021/acs.biochem.7b00161

Abstract

The flavoprotein d-amino acid oxidase has long served as a paradigm for understanding the mechanism of oxidation of amino acids by flavoproteins. Recently, a mutant d-amino acid oxidase (Y228L/R283G) that catalyzed the oxidation of amines rather than amino acids was described [Yasukawa, K., et al. (2014) Angew. Chem., Int. Ed. 53, 4428-4431]. We describe here the use of pH and kinetic isotope effects with (R)-α-methylbenzylamine as a substrate to determine whether the mutant enzyme utilizes the same catalytic mechanism as the wild-type enzyme. The effects of pH on the steady-state and rapid-reaction kinetics establish that the neutral amine is the substrate, while an active-site residue, likely Tyr224, must be uncharged for productive binding. There is no solvent isotope effect on the k
/K
value for the amine, consistent with the neutral amine being the substrate. The deuterium isotope effect on the k
/K
value is pH-independent, with an average value of 5.3, similar to values found with amino acids as substrates for the wild-type enzyme and establishing that there is no commitment to catalysis with this substrate. The k
/K
value is similar to that seen with amino acids as the substrate, consistent with the oxidative half-reaction being unperturbed by the mutation and with flavin oxidation preceding product release. All of the data are consistent with the mutant enzyme utilizing the same mechanism as the wild-type enzyme, transfer of hydride from the neutral amine to the flavin.


Highly efficient production of chiral amines in batch and continuous flow by immobilized ω-transaminases on controlled porosity glass metal-ion affinity carrier

Wesley Böhmer, Tanja Knaus, Alexey Volkov, Thierry K Slot, N Raveendran Shiju, Karim Engelmark Cassimjee, Francesco G Mutti
PMID: 30550957   DOI: 10.1016/j.jbiotec.2018.12.001

Abstract

In this study, two stereocomplementary ω-transaminases from Arthrobacter sp. (AsR-ωTA) and Chromobacterium violaceum (Cv-ωTA) were immobilized via iron cation affinity binding onto polymer-coated controlled porosity glass beads (EziG
). The immobilization procedure was studied with different types of carrier materials and immobilization buffers of varying compositions, concentrations, pHs and cofactor (PLP) concentrations. Notably, concentrations of PLP above 0.1 mM were correlated with a dramatic decrease of the immobilization yield. The highest catalytic activity, along with quantitative immobilization, was obtained in MOPS buffer (100 mM, pH 8.0, PLP 0.1 mM, incubation time 2 h). Leaching of the immobilized enzyme was not observed within 3 days of incubation. EziG-immobilized AsR-ωTA and Cv-ωTA retained elevated activity when tested for the kinetic resolution of rac-α-methylbenzylamine (rac-α-MBA) in single batch experiments. Recycling studies demonstrated that immobilized EziG
-AsR-ωTA could be recycled for at least 16 consecutive cycles (15 min per cycle) and always affording quantitative conversion (TON ca. 14,400). Finally, the kinetic resolution of rac-α-MBA with EziG
-AsR-ωTA was tested in a continuous flow packed-bed reactor (157 μL reactor volume), which produced more than 5 g of (S)-α-MBA (>49% conversion, >99% ee) in 96 h with no detectable loss of catalytic activity. The calculated TON was more than 110,000 along with a space-time yield of 335 g L
h
.


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